6-Bromo-2-hydroxy-3-methoxybenzaldehyde 6-Bromo-2-hydroxy-3-methoxybenzaldehyde 6-Bromo-2-hydroxy-3-methoxybenzaldehyde is a bromobenzaldehyde derivative. It participates in the synthesis of (±)-norannuradhapurine. Its crystals exhibit monoclinic crystal system and space group P21/n.
Inhibitor of IRE1 endoribonuclease activity, strongly inhibiting XBP-1 splicing in an in vivo model of acute endoplasmic reticulum stress; High Quality Biochemicals for Research Uses
Brand Name: Vulcanchem
CAS No.: 20035-41-0
VCID: VC0006258
InChI: InChI=1S/C8H7BrO3/c1-12-7-3-2-6(9)5(4-10)8(7)11/h2-4,11H,1H3
SMILES: COC1=C(C(=C(C=C1)Br)C=O)O
Molecular Formula: C8H7BrO3
Molecular Weight: 231.04 g/mol

6-Bromo-2-hydroxy-3-methoxybenzaldehyde

CAS No.: 20035-41-0

Cat. No.: VC0006258

Molecular Formula: C8H7BrO3

Molecular Weight: 231.04 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-2-hydroxy-3-methoxybenzaldehyde - 20035-41-0

Description 6-Bromo-2-hydroxy-3-methoxybenzaldehyde is a bromobenzaldehyde derivative. It participates in the synthesis of (±)-norannuradhapurine. Its crystals exhibit monoclinic crystal system and space group P21/n.
Inhibitor of IRE1 endoribonuclease activity, strongly inhibiting XBP-1 splicing in an in vivo model of acute endoplasmic reticulum stress; High Quality Biochemicals for Research Uses
CAS No. 20035-41-0
Molecular Formula C8H7BrO3
Molecular Weight 231.04 g/mol
IUPAC Name 6-bromo-2-hydroxy-3-methoxybenzaldehyde
Standard InChI InChI=1S/C8H7BrO3/c1-12-7-3-2-6(9)5(4-10)8(7)11/h2-4,11H,1H3
Standard InChI Key JUPJZUTYDWXZAQ-UHFFFAOYSA-N
SMILES COC1=C(C(=C(C=C1)Br)C=O)O
Canonical SMILES COC1=C(C(=C(C=C1)Br)C=O)O

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